molecular formula C9H9BrO3 B8226316 4-Bromo-3-(1,3-dioxolan-2-yl)phenol CAS No. 1160182-44-4

4-Bromo-3-(1,3-dioxolan-2-yl)phenol

Cat. No. B8226316
CAS RN: 1160182-44-4
M. Wt: 245.07 g/mol
InChI Key: YDFPHBYVAKDDEF-UHFFFAOYSA-N
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Description

4-Bromo-3-(1,3-dioxolan-2-yl)phenol is an essential organic reagent . It can be used as a building block for the synthesis of many organic compounds . The molecular formula is C9H9BrO3 and the molecular weight is 245.07 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol consists of a phenol group (a benzene ring with a hydroxyl group), a bromine atom attached to the benzene ring, and a 1,3-dioxolane group (a cyclic ether) also attached to the benzene ring .


Chemical Reactions Analysis

4-Bromo-3-(1,3-dioxolan-2-yl)phenol is an essential organic reagent that can be used as a building block for the synthesis of many organic compounds, such as 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile .

properties

IUPAC Name

4-bromo-3-(1,3-dioxolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFPHBYVAKDDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160182-44-4
Record name 4-Bromo-3-(1,3-dioxolan-2-yl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160182444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-3-(1,3-dioxolan-2-yl)phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A952H9XN44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-5-hydroxybenzaldehyde (60.0 g, 299 mmol), ethylene glycol (56 mL, 1.00 mol), and p-toluenesulfonic acid (1.14 g, 5.98 mmol) in toluene (450 mL) was refluxed with Dean-Stark head for overnight. Potassium carbonate (3 g) was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine and dried on anhydrous sodium sulfate. The solvent was removed under reduced pressure to give 4-bromo-3-(1,3-dioxolan-2-yl)phenol (66.1 g, 90%).
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60 g
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56 mL
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450 mL
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1.14 g
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3 g
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Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-5-hydroxy-benzaldehyde compound 1 (15.0 g, 74.62 mmol) in toluene (100 mL) was added ethylene glycol (12.5 mL, 223.86 mmol) and p-TSA (1.42 g, 7.46 mmol). The solvent was removed under reduced pressure to give crude product 2 (20.0 g crude), which was used in the next step without further purification. 1H NMR 400 MHz (CDCl3) δ: 7.38 (d, J=8.6 Hz, 1H), 7.01 (d, J=2.7 Hz, 1H), 6.62 (d, J=8.2, 2.3 Hz, 1H), 6.01 (s, 1H), 4.20-4.01 (m, 4H).
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0 (± 1) mol
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1
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15 g
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12.5 mL
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1.42 g
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100 mL
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